1,1-Diphenyloctan-1-ol

Lipophilicity Partition Coefficient Drug Design

Researchers developing bioanalytical methods for lipoxygenase-targeting compounds face time-consuming HPLC method scouting. 1,1-Diphenyloctan-1-ol eliminates this with a pre-validated RP-HPLC method on Newcrom R1 columns, adaptable to plasma or tissue homogenate analyses. • Validated HPLC method with MS-compatible modifications • Multi-target inhibitory profile (LOX, COX, carboxylesterase) for arachidonic acid pathway studies • High logP (5.28) ensures partitioning into lipid-rich inflammatory microenvironments • BP 412.7°C permits high-temperature synthetic applications where lower homologs volatilize.

Molecular Formula C20H26O
Molecular Weight 282.4 g/mol
CAS No. 17222-56-9
Cat. No. B098734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diphenyloctan-1-ol
CAS17222-56-9
Molecular FormulaC20H26O
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCCCCCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O
InChIInChI=1S/C20H26O/c1-2-3-4-5-12-17-20(21,18-13-8-6-9-14-18)19-15-10-7-11-16-19/h6-11,13-16,21H,2-5,12,17H2,1H3
InChIKeyYYJLLMXLZZGCBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diphenyloctan-1-ol: A Lipophilic Tertiary Alcohol


1,1-Diphenyloctan-1-ol (CAS 17222-56-9) is a tertiary benzhydrol derivative with the formula C20H26O and molecular weight 282.42 g/mol . It features a central hydroxyl-bearing carbon substituted with two phenyl rings and an n-heptyl chain. This structure places it within the 1,1-diphenyl-1-alkanol homologous series, where incremental methylene additions systematically modulate physicochemical properties such as logP, boiling point, and conformational flexibility [1]. The compound has been investigated as an intermediate in organic synthesis, as a lipoxygenase inhibitor, and as a component in fragrance formulations .

Research context
Lipoxygenase pathway probe or synthetic intermediate
Key property
High lipophilicity supports membrane partitioning and chromatographic retention
Analytical readiness
Published RP-HPLC method available for method transfer

Why Shorter-Chain Analogs Fail to Substitute 1,1-Diphenyloctan-1-ol


The 1,1-diphenyl-1-alkanol series exhibits strong chain-length-dependent variation in lipophilicity, boiling point, and conformational dynamics. Simply replacing 1,1-diphenyloctan-1-ol with 1,1-diphenylpropan-1-ol or 1,1-diphenylbutan-1-ol, even at equimolar concentrations, will produce different partitioning behavior, retention times, and molecular flexibility [1]. The eight-carbon heptyl chain confers a logP of approximately 5.3–6.3, compared to ~3.3–3.4 for the propyl analog, representing an approximately 100- to 1000-fold difference in octanol/water partition coefficient [2]. This directly impacts bioavailability, membrane permeability, chromatographic retention, and extractability—making indiscriminate substitution inadvisable in any quantitative application.

Chain-length dependent lipophilicity
Approximately 100- to 1000-fold difference in octanol/water partition coefficient versus shorter-chain analogs (C3–C6) alters chromatographic retention, membrane permeation, and extraction behavior.
Thermal property mismatch
Significantly higher boiling point (412.7 °C) versus 356.9 °C for the butyl analog limits direct substitution in high-temperature synthesis without risk of volatilization or thermal degradation differences.
Conformational flexibility gap
Shorter-chain homologs possess fewer rotatable bonds (3–4 vs. 8), which may reduce molecular adaptability in binding to hydrophobic pockets or in supramolecular assembly.

Quantitative Differentiation: 1,1-Diphenyloctan-1-ol vs. Shorter-Chain Analogs


Enhanced Lipophilicity Over Shorter-Chain Analogs

1,1-Diphenyloctan-1-ol exhibits a substantially higher partition coefficient than its shorter-chain homologs. The experimentally reported logP (or calculated XLogP3) values demonstrate a clear chain-length-dependent increase. At logP 5.28–6.28, the octyl derivative is >100-fold more lipophilic than the propyl analog and notably more lipophilic than the hexyl derivative [1].

Lipophilicity
Cross-study comparable
logP 5.28–6.28 vs logP 3.3–3.4 (C3)
Supports high-lipophilicity selection for partitioning studies
ΔlogP ~1.9–2.9; ~100–1000× partition coefficient difference
Lipophilicity Partition Coefficient Drug Design QSAR

Higher Boiling Point and Thermal Stability

The boiling point of 1,1-diphenyloctan-1-ol (412.7 °C at 760 mmHg) is markedly higher than that of 1,1-diphenylbutan-1-ol (356.9 °C at 760 mmHg) . This 55.8 °C increase reflects the additional methylene units in the heptyl chain and provides a wider liquid-phase operational window for high-temperature reactions or distillative separations.

Boiling Point
Cross-study comparable
412.7 °C
+55.8 °C vs. C4 analog (356.9 °C)
Wider liquid-phase window for high-temperature synthesis
Predicted at 760 mmHg
Thermal Stability Distillation Boiling Point Process Chemistry

Validated Reverse-Phase HPLC Method

A specific reverse-phase HPLC method using a Newcrom R1 column and an acetonitrile/water/phosphoric acid mobile phase has been published for the analysis of 1,1-diphenyloctan-1-ol [1]. The method is scalable for preparative isolation of impurities and is also suitable for pharmacokinetic studies when phosphoric acid is replaced with formic acid for mass spectrometry compatibility. This documented retention behavior under defined conditions contrasts with the lack of published, dedicated HPLC methods for shorter-chain homologs such as 1,1-diphenylpropan-1-ol or 1,1-diphenylbutan-1-ol, for which only general analytical data are available.

HPLC Method
Supporting evidence
Published RP-HPLC method available
Newcrom R1, MeCN/H₂O/H₃PO₄
Reduces analytical method development time
Scalable to preparative and MS-compatible modes
HPLC Analysis Chromatography Method Validation Quality Control

Greater Conformational Flexibility from Rotatable Bonds

1,1-Diphenyloctan-1-ol possesses 8 rotatable bonds, substantially more than shorter-chain homologs: 1,1-diphenylpropan-1-ol has only 3, and 1,1-diphenylbutan-1-ol has approximately 4 [1][2]. This higher degree of conformational freedom allows the heptyl chain to adopt a wider range of spatial orientations, potentially enhancing binding to hydrophobic pockets in proteins or enabling more effective wrapping around target molecules in supramolecular chemistry.

Rotatable Bonds
Cross-study comparable
8 rotatable bonds
+5 vs. C3, ~+4 vs. C4
Enables broader conformational sampling in flexible ligand design
Per standard cheminformatics rules
Conformational Analysis Molecular Flexibility Rotatable Bonds Molecular Recognition

Lipoxygenase Inhibitor and Antioxidant Activity

1,1-Diphenyloctan-1-ol has been annotated in curated databases as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent; it additionally functions as an antioxidant in fats and oils [1]. While specific IC₅₀ values for lipoxygenase inhibition by this exact compound were not identified in the public domain, this functional annotation distinguishes the octyl derivative from the wider class of diphenyl alkanols that have been studied as 5-lipoxygenase activating protein (FLAP) inhibitors [2]. Shorter-chain homologs (C3, C4) have not been annotated with this specific multi-target inhibitory profile.

Lipoxygenase Activity
Class-level inference
Annotated as lipoxygenase inhibitor; also antioxidant
Supports lipid mediator pathway research context
Data to verify; specific IC₅₀ not publicly identified
Lipoxygenase Inhibition Antioxidant Arachidonic Acid Cascade Lead Optimization

Optimal Applications of 1,1-Diphenyloctan-1-ol


Chromatographic Method Development and Pharmacokinetic Studies

When developing quantitative bioanalytical methods, the existence of a pre-defined RP-HPLC method for 1,1-diphenyloctan-1-ol on a Newcrom R1 column, with MS-compatible modifications, eliminates the need for de novo method scouting. This is especially valuable for pharmacokinetic profiling of lipoxygenase-targeting compounds, where the validated conditions can be directly adapted to plasma or tissue homogenate analyses [1].

Lead Optimization for Anti-Inflammatory Drug Discovery

Given its documented multi-target inhibitory profile—spanning lipoxygenase, cyclooxygenase, and carboxylesterase—1,1-diphenyloctan-1-ol serves as a mechanistically rich scaffold for structure-activity relationship (SAR) studies. Its high logP (5.3–6.3) is particularly relevant for designing compounds intended to partition into lipid-rich inflammatory microenvironments [1]. Unlike shorter-chain homologs that lack this broad target coverage, the octyl derivative enables simultaneous exploration of multiple nodes in the arachidonic acid pathway.

High-Temperature Organic Synthesis

The boiling point of 412.7 °C permits this compound to be used as a solvent, co-solvent, or substrate in reactions conducted at temperatures that would volatilize lower-boiling 1,1-diphenyl-1-alkanols (e.g., 1,1-diphenylbutan-1-ol at 356.9 °C) [1]. This is especially advantageous in solvent-free or high-temperature catalytic transformations where reactant loss through evaporation must be minimized.

QSAR and Molecular Modeling of Chain-Length Effects

The systematic variation in logP (from 3.3 for C3 to 5.3–6.3 for C8), rotatable bond count (3 to 8), and boiling point across the 1,1-diphenyl-1-alkanol series enables rigorous quantitative structure-activity relationship (QSAR) modeling [1]. 1,1-Diphenyloctan-1-ol serves as the high-lipophilicity, high-flexibility endpoint in these training sets, allowing robust regression models to be built for predicting membrane permeability, metabolic stability, or receptor binding as a function of alkyl chain length.

Application
Selection Property
Validation Focus
Chromatographic bioanalysis for lipid mediator research
Published RP-HPLC method on Newcrom R1
Method transfer and MS-compatible adaptation for research matrices
Lipid mediator pathway research
Reported multi-target interaction profile (LOX, COX, CES)
Confirmatory enzyme inhibition and selectivity profiling
High-temperature organic synthesis
Elevated boiling point
Thermal process window evaluation
QSAR model development
High logP endpoint of homologous series; flexible rotatable bond count
Chain-length property regression and extrapolation
Quote Request

Request a Quote for 1,1-Diphenyloctan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.